



# Application Notes and Protocols for (Rac)-Tezacaftor in CFTR Trafficking Studies

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Compound of Interest		
Compound Name:	(Rac)-Tezacaftor	
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### Introduction

(Rac)-Tezacaftor (formerly VX-661) is a small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2][3] In individuals with cystic fibrosis (CF) caused by specific mutations, such as the common F508del mutation, the CFTR protein is misfolded and retained in the endoplasmic reticulum (ER), leading to its premature degradation and a lack of functional channels at the cell surface.[4] Tezacaftor acts by facilitating the cellular processing and trafficking of mutant CFTR, thereby increasing the amount of protein that reaches the cell surface and enhancing chloride transport.[2] These application notes provide an overview of the experimental design for studying the effects of (Rac)-Tezacaftor on CFTR trafficking and function, along with detailed protocols for key assays.

## **Mechanism of Action**

Tezacaftor is a Type I CFTR corrector that is thought to bind to the first membrane-spanning domain (MSD1) of the CFTR protein. This interaction stabilizes the protein and promotes its proper folding, allowing it to escape ER-associated degradation (ERAD) and traffic through the Golgi apparatus to the plasma membrane.[5] Tezacaftor is often used in combination with other CFTR modulators, such as the potentiator ivacaftor, which increases the channel opening probability of CFTR at the cell surface, and other correctors like elexacaftor, which binds to a different site on the CFTR protein, leading to a synergistic rescue of CFTR function.[6][7]



## **Data Presentation**

The following tables summarize quantitative data from in vitro and clinical studies on the efficacy of Tezacaftor-containing therapies.

Table 1: In Vitro Efficacy of Tezacaftor-Containing Regimens on F508del-CFTR Function

Cell Model	Treatment	Parameter Measured	Result
Human Bronchial Epithelial (HBE) cells (F508del/F508del)	Tezacaftor/Ivacaftor	CFTR-mediated Chloride Secretion (Ussing Chamber)	Significant increase in chloride transport compared to untreated cells.[2]
Human Bronchial Epithelial (HBE) cells (F508del/Minimal Function)	Elexacaftor/Tezacaftor /Ivacaftor	CFTR Protein Maturation (Western Blot)	Increased levels of the mature, complex-glycosylated form of CFTR (Band C).[6]
Patient-Derived Intestinal Organoids (F508del/F508del)	Elexacaftor/Tezacaftor /Ivacaftor	Forskolin-Induced Swelling (FIS)	Significant increase in organoid swelling, indicative of restored CFTR function.[8]

Table 2: Clinical Efficacy of Tezacaftor/Ivacaftor in Patients with Cystic Fibrosis



Genotype	Treatment	Primary Endpoint	Result
F508del/F508del	Tezacaftor (100 mg qd) / Ivacaftor (150 mg q12h)	Change in sweat chloride from baseline	-6.04 mmol/L decrease (P < 0.05). [2]
F508del/F508del	Tezacaftor (100 mg qd) / Ivacaftor (150 mg q12h)	Change in ppFEV1 from baseline	3.75 percentage point increase (P < 0.05).[2]
F508del/G551D	Tezacaftor (100 mg qd) / Ivacaftor (150 mg q12h)	Change in sweat chloride from baseline	-7.02 mmol/L decrease (P < 0.05). [2]
F508del/G551D	Tezacaftor (100 mg qd) / Ivacaftor (150 mg q12h)	Change in ppFEV1 from baseline	4.60 percentage point increase (P < 0.05).[2]

## **Experimental Protocols**

Here are detailed methodologies for key experiments to assess the impact of **(Rac)-Tezacaftor** on CFTR trafficking and function.

## **Western Blot Analysis of CFTR Maturation**

This protocol is designed to assess the effect of Tezacaftor on the glycosylation status of CFTR, which is indicative of its successful trafficking through the Golgi apparatus. The immature, core-glycosylated form of CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has traversed the Golgi and is targeted to the plasma membrane.[9][10]

#### Materials:

- Human bronchial epithelial (HBE) cells or other suitable cell lines (e.g., CFBE41o-)
   expressing F508del-CFTR
- Cell culture medium and supplements
- (Rac)-Tezacaftor (and other modulators as needed, e.g., Ivacaftor, Elexacaftor)



- DMSO (vehicle control)
- RIPA lysis buffer with protease inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels (6% acrylamide)
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies against CFTR (e.g., a combination of monoclonal antibodies 570, 596, and 660 to detect different epitopes)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

#### Procedure:

- Cell Culture and Treatment: Plate HBE cells and grow to confluence. Treat the cells with the desired concentration of (Rac)-Tezacaftor (e.g., 1-10 μM) or vehicle (DMSO) for 24-48 hours. If studying combination therapies, co-administer other modulators.
- Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
- Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and heating.



- SDS-PAGE and Transfer: Load equal amounts of protein onto a 6% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane in blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary CFTR antibody cocktail overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again with TBST.
- Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the intensity of Band B (~150-160 kDa) and Band C (~170-180 kDa). An increase in the ratio of Band C to Band B indicates improved CFTR maturation and trafficking.[10]

# Ussing Chamber Short-Circuit Current (Isc) Measurements

This electrophysiological technique measures ion transport across an epithelial monolayer. It is the gold standard for assessing the function of CFTR at the cell surface.[11][12][13]

#### Materials:

- Polarized epithelial cell monolayers (e.g., HBE cells) grown on permeable supports (e.g., Snapwell™ inserts)
- Ussing chamber system with voltage-clamp amplifier
- Krebs-Ringer Bicarbonate solution, gassed with 95% O<sub>2</sub>/5% CO<sub>2</sub> and warmed to 37°C
- Amiloride (ENaC inhibitor)



- Forskolin (adenylyl cyclase activator)
- Ivacaftor (CFTR potentiator)
- CFTRinh-172 (CFTR inhibitor)

#### Procedure:

- Cell Culture and Treatment: Culture HBE cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed. Treat the cells with (Rac)-Tezacaftor or vehicle for 24-48 hours prior to the experiment.
- Ussing Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments. Fill both chambers with pre-warmed and gassed Krebs-Ringer solution.
- Equilibration: Allow the system to equilibrate and establish a stable baseline short-circuit current (Isc).
- Pharmacological Additions (sequentially to the apical chamber):
  - $\circ$  Amiloride (100  $\mu$ M): To block the epithelial sodium channel (ENaC) and isolate the chloride current.
  - Forskolin (10 μΜ): To increase intracellular cAMP and activate CFTR.
  - $\circ$  Ivacaftor (1  $\mu$ M): To potentiate the activity of CFTR channels at the membrane.
  - CFTRinh-172 (10 μM): To specifically inhibit CFTR-mediated current, confirming the signal is CFTR-dependent.
- Data Analysis: The primary outcome is the magnitude of the CFTRinh-172-sensitive Isc.
   Compare the Isc from Tezacaftor-treated cells to that of vehicle-treated cells to determine the effect on CFTR function.

# Forskolin-Induced Swelling (FIS) Assay in Patient-Derived Organoids



This assay provides a functional readout of CFTR activity in a more physiologically relevant 3D cell culture model derived from patient tissues.[14][15][16][17]

#### Materials:

- Patient-derived intestinal or airway organoids
- Basement membrane matrix (e.g., Matrigel)
- Organoid culture medium
- (Rac)-Tezacaftor (and other modulators as needed)
- Forskolin
- · Live-cell imaging system

#### Procedure:

- Organoid Culture and Plating: Culture and expand patient-derived organoids. Plate organoid fragments in a 96-well plate with basement membrane matrix.
- Treatment: Pre-incubate the organoids with (Rac)-Tezacaftor (e.g., 3 μM) or vehicle for 24 hours to allow for CFTR correction and trafficking.
- FIS Assay:
  - On the day of the assay, add a CFTR potentiator like Ivacaftor (if part of the experimental design).
  - Add forskolin (e.g., 5 μM) to the medium to stimulate CFTR-mediated fluid secretion into the organoid lumen.
  - Place the plate in a live-cell imaging system pre-warmed to 37°C.
- Image Acquisition and Analysis:



- Acquire brightfield or fluorescence images of the organoids at regular intervals (e.g., every 30-60 minutes) for 2-4 hours.
- Measure the change in the cross-sectional area of the organoids over time. The degree of swelling is proportional to CFTR function.
- Calculate the area under the curve (AUC) for the swelling response and compare between treated and control groups.[8]

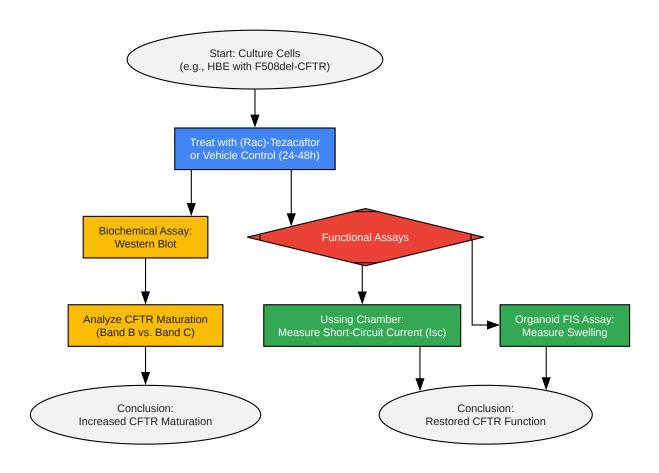
## **Mandatory Visualizations**



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Caption: Tezacaftor-mediated correction of F508del-CFTR trafficking.





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Caption: Workflow for assessing Tezacaftor's effect on CFTR.

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## Methodological & Application





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